2-[(4-chlorophenyl)sulfanyl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone
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Overview
Description
2-[(4-chlorophenyl)sulfanyl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction can be catalyzed by various agents, including vitamin B1, which acts as a green catalyst . The reaction conditions are generally mild, and the yields are high, ranging from 78% to 92% .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of eco-friendly methodologies, such as heterogeneous catalytic systems and ligand-free systems, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)sulfanyl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of thioethers or sulfonamides.
Scientific Research Applications
2-[(4-chlorophenyl)sulfanyl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-(4-chlorostyryl)-1-(penta-1,3-dien-2-yl)-1H-pyrazol-3-yl)phenol
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
2-[(4-chlorophenyl)sulfanyl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
CAS No. |
724778-89-6 |
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Molecular Formula |
C17H15ClN2OS |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-(3-phenyl-3,4-dihydropyrazol-2-yl)ethanone |
InChI |
InChI=1S/C17H15ClN2OS/c18-14-6-8-15(9-7-14)22-12-17(21)20-16(10-11-19-20)13-4-2-1-3-5-13/h1-9,11,16H,10,12H2 |
InChI Key |
JQBFKXPQXJDVIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NN(C1C2=CC=CC=C2)C(=O)CSC3=CC=C(C=C3)Cl |
solubility |
13.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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